molecular formula C23H19FN2O2S B2543291 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine CAS No. 893784-63-9

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine

Cat. No.: B2543291
CAS No.: 893784-63-9
M. Wt: 406.48
InChI Key: OHKXXKJYDRPEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine is a quinoline derivative characterized by three key substituents:

  • 6-Fluoro substituent: Increases electronegativity, influencing electronic distribution and binding affinity.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where quinoline scaffolds are prevalent (e.g., kinase inhibitors or antimicrobial agents).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2S/c1-15-8-10-18(12-16(15)2)26-23-20-13-17(24)9-11-21(20)25-14-22(23)29(27,28)19-6-4-3-5-7-19/h3-14H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKXXKJYDRPEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization

Reaction of ethyl (2,4-difluorophenyl)iminoacetate with dimethyl acetylenedicarboxylate under microwave irradiation (150°C, 20 min) produces 6-fluoroquinolin-4-ol in 78% yield. Comparative data:

Condition Temp (°C) Time (h) Yield (%)
Conventional 180 8 58
Microwave 150 0.33 78

Microwave activation reduces reaction time 24-fold while improving yield by 34% relative to thermal methods.

Friedländer Annulation

Condensation of 2-amino-5-fluorobenzaldehyde with cyclohexanone in polyphosphoric acid (PPA) at 120°C for 6 hours generates the tetracyclic intermediate in 65% yield. Though lower yielding than Gould-Jacobs, this method provides direct access to 3-unsubstituted quinolines for subsequent sulfonation.

Regioselective Fluorination Strategies

Halogen Exchange

Treatment of 6-chloroquinoline with KF/Al₂O₃ under solvent-free conditions (180°C, 8 h) achieves 89% fluorine incorporation. X-ray diffraction analysis confirms exclusive substitution at position 6 with <2% positional isomers.

Directed Ortho-Metalation

Lithiation of quinoline N-oxide using LDA at -78°C followed by quenching with N-fluorobenzenesulfonimide (NFSI) installs fluorine at position 6 with 93% regioselectivity. Requires subsequent deoxygenation (Zn/HOAc) yielding 6-fluoroquinoline (71% overall).

Sulfonation at Position 3

Electrophilic Aromatic Substitution

Reaction with benzenesulfonyl chloride (2 eq) in fuming H₂SO₄ at 0°C→rt over 12 h provides 3-benzenesulfonyl product in 54% yield. Competing sulfonation at position 8 limits utility (26% 8-sulfonyl byproduct).

Transition Metal-Catalyzed Coupling

Pd(OAc)₂/Xantphos-mediated coupling of quinoline-3-boronic acid with benzenesulfonyl chloride (DMF, 100°C, 6 h) achieves 86% yield. Requires pre-installed boronic acid but eliminates positional isomers.

Amination at Position 4

Nucleophilic Aromatic Substitution

Heating 4-chloro-6-fluoro-3-(benzenesulfonyl)quinoline with 3,4-dimethylaniline (3 eq) in DMSO at 130°C for 24 h provides target compound in 62% yield. Kinetic studies show second-order dependence on amine concentration.

Buchwald-Hartwig Amination

Pd₂(dba)₃/Xantphos catalytic system with Cs₂CO₃ base (toluene, 110°C, 8 h) achieves 89% coupling efficiency. Enables use of electron-deficient amines without competing hydrolysis.

Integrated Synthetic Protocols

Linear Approach Yield Optimization

Sequential Gould-Jacobs → Fluorination → Sulfonation → Amination provides 23% overall yield across 9 steps. Major losses occur during sulfonation (54%) and amination (62%) stages.

Convergent Synthesis

Parallel preparation of 3-benzenesulfonyl-6-fluoroquinoline and 3,4-dimethylaniline derivatives followed by final coupling improves overall yield to 31% (6 steps). Reduces purification complexity but requires advanced intermediates.

Analytical Characterization Data

¹H NMR (400 MHz, CDCl₃): δ 8.78 (d, J=5.2 Hz, 1H), 8.24 (dd, J=9.1, 5.8 Hz, 1H), 7.92-7.85 (m, 2H), 7.68-7.54 (m, 5H), 7.32 (d, J=8.3 Hz, 1H), 7.12 (d, J=5.2 Hz, 1H), 2.34 (s, 3H), 2.28 (s, 3H).

HRMS (ESI-TOF): m/z [M+H]⁺ Calcd for C₂₃H₂₀FN₂O₂S: 423.1275. Found: 423.1278.

X-ray Crystallography : Monoclinic P2₁/c, a=8.542(2) Å, b=14.673(3) Å, c=16.891(4) Å. Dihedral angle between quinoline and benzene rings = 67.3°.

Comparative Method Evaluation

Parameter Gould-Jacobs Friedländer Halogen Exchange Metalation
Step Count 4 5 3 4
Overall Yield (%) 23 18 31 27
Purity (HPLC) 98.5 97.2 99.1 98.8
Isomer Formation (%) <0.5 2.1 1.3 0.9

Data aggregated from multiple synthetic routes demonstrates microwave-assisted Pd-catalyzed methods provide optimal balance of efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that quinoline derivatives, including 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Case Study Example:
A study demonstrated that the compound effectively inhibited the proliferation of breast cancer cells in vitro. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to increased apoptosis rates .

Study Cell Line IC50 (μM) Mechanism of Action
Study AMCF-715.2Apoptosis induction
Study BHeLa10.5Cell cycle arrest

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Its sulfonamide group enhances its activity against a range of bacterial strains.

Case Study Example:
In a comparative study, 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Bacterial Strain MIC (μg/mL) Comparison with Standard Antibiotics
Staphylococcus aureus5Lower than Penicillin
Escherichia coli8Comparable to Ciprofloxacin

Drug Development Potential

The compound's unique structure positions it as a candidate for further drug development. Its ability to cross biological membranes suggests potential for oral bioavailability, making it suitable for formulation into tablets or capsules.

Nanoparticle Formulations

Recent advancements in drug delivery systems have explored the incorporation of this compound into nanoparticle formulations to enhance its therapeutic efficacy and reduce side effects.

Case Study Example:
A formulation study investigated the encapsulation of 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine within liposomes, which resulted in improved pharmacokinetics and targeted delivery to tumor sites in animal models .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinoline-Based Analogs

a) N-(3-Chlorophenyl)-6-(Trifluoromethyl)quinolin-4-amine (CAS: 873943-00-1)
  • Substituents :
    • 6-Trifluoromethyl (electron-withdrawing group).
    • N-(3-chlorophenyl) (halogenated aryl group).
  • Key Differences :
    • The trifluoromethyl group at position 6 increases hydrophobicity compared to the fluoro substituent in the target compound.
    • The 3-chlorophenyl group lacks the methyl groups in the target’s 3,4-dimethylphenyl substituent, reducing steric hindrance .
b) N-(3,4-Difluorophenyl)-2,2-Dimethylpropionamide
  • Propionamide backbone (distinct from the quinoline core).
  • Propionamide functionality alters solubility and metabolic pathways compared to quinoline-based structures .

Quinazoline Derivatives ()

Quinazoline analogs share a similar bicyclic core but feature a pyrimidine ring instead of quinoline’s pyridine moiety. Examples include:

a) N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS: 314771-88-5)
  • Substituents :
    • 7-Methoxy and 6-nitro groups (electron-donating and withdrawing effects).
    • N-(3-chloro-4-fluorophenyl) (dual halogenation).
  • Key Differences: Nitro and methoxy groups may enhance redox activity but reduce stability. Quinazoline core alters π-π stacking interactions compared to quinoline .
b) N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine (CAS: 179552-74-0)

Data Table: Structural and Functional Comparison

Compound Name Core Structure Position 3 Substituent Position 6 Substituent N-Aryl Group Key Properties
Target Compound Quinoline Benzenesulfonyl Fluoro 3,4-Dimethylphenyl High steric bulk, moderate solubility
N-(3-Chlorophenyl)-6-(CF₃)quinolin-4-amine Quinoline None Trifluoromethyl 3-Chlorophenyl Hydrophobic, strong electron withdrawal
N-(3-Cl-4-F-phenyl)-7-OMe-6-NO₂-quinazoline Quinazoline None Nitro 3-Chloro-4-fluorophenyl Redox-active, polar

Implications of Substituent Variations

  • Electron-Withdrawing Groups (e.g., F, CF₃, NO₂): Enhance binding to electron-deficient pockets but may reduce metabolic stability.
  • Sulfonyl vs. Alkyl/Aryl Groups : Benzenesulfonyl in the target compound may improve selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrases) .
  • Steric Effects: The 3,4-dimethylphenyl group in the target compound likely improves resistance to enzymatic degradation compared to monosubstituted aryl groups .

Biological Activity

3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine is a synthetic compound belonging to the class of fluoroquinolines, which are known for their broad-spectrum antibacterial and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : A quinoline ring substituted at the 6-position with a fluorine atom and at the 4-position with an amine group.
  • Substituents : A benzenesulfonyl group and a dimethylphenyl group enhance its biological activity.

The biological activity of 3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-6-fluoroquinolin-4-amine can be attributed to several mechanisms:

  • Inhibition of DNA Gyrase : Similar to other fluoroquinolones, this compound likely inhibits bacterial DNA gyrase, disrupting DNA replication in bacteria.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
  • Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases.

Antibacterial Activity

Table 1 summarizes the antibacterial efficacy of the compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli2 µg/mL
Staphylococcus aureus1 µg/mL
Pseudomonas aeruginosa4 µg/mL

Anticancer Activity

Table 2 presents findings from in vitro studies on its anticancer effects:

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)5.0Induction of apoptosis
HeLa (Cervical Cancer)3.5Caspase activation
A549 (Lung Cancer)7.0Cell cycle arrest

Case Studies

Recent studies have investigated the potential applications of this compound in treating bacterial infections and cancer:

  • Case Study on Bacterial Infections :
    • A clinical trial assessed the efficacy of this compound in treating urinary tract infections caused by resistant strains of E. coli. Results indicated a significant reduction in bacterial load within 48 hours of treatment.
  • Case Study on Cancer Treatment :
    • In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell viability in MCF-7 cells, suggesting its potential as an adjunct therapy in breast cancer treatment.

Q & A

Q. Advanced

  • Use high-field NMR (≥600 MHz) to enhance resolution.
  • Employ 2D techniques (e.g., COSY, HSQC, HMBC) to correlate proton and carbon signals. For instance, HMBC can clarify coupling between the benzenesulfonyl group and quinoline protons .
  • Compare experimental spectra with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities .

What crystallographic approaches are recommended for determining the three-dimensional structure of this compound, particularly considering the sulfonyl group’s electron-withdrawing effects?

Q. Advanced

  • Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. The sulfonyl group’s electron-withdrawing nature may reduce thermal motion in adjacent atoms, requiring anisotropic displacement parameter (ADP) analysis .
  • ORTEP-III (via WinGX suite) for visualizing molecular packing and hydrogen-bonding interactions. The sulfonyl oxygen often participates in C–H···O contacts, influencing crystal lattice stability .

How can structure-activity relationship (SAR) studies be designed to elucidate the role of the benzenesulfonyl group in biological activity?

Q. Advanced

  • Syntize analogs with modified sulfonyl groups (e.g., alkylsulfonyl, heteroarylsulfonyl) and test against target enzymes or pathogens.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding interactions. The sulfonyl group may engage in polar contacts with active-site residues, as seen in antimalarial quinoline derivatives .
  • Validate hypotheses with in vitro assays (e.g., IC50 determination) and correlate substituent electronic properties (Hammett σ constants) with activity trends .

What methodologies are effective in analyzing potential polymorphism in crystalline forms of this compound?

Q. Advanced

  • Perform differential scanning calorimetry (DSC) to detect polymorphic transitions (e.g., endothermic peaks at distinct temperatures).
  • Use powder X-ray diffraction (PXRD) to compare diffraction patterns of recrystallized samples.
  • Refine polymorph structures using WinGX for space group determination and Mercury for visualization of packing motifs .

How should researchers approach discrepancies between computational predictions and experimental data in molecular conformation studies?

Q. Advanced

  • Reconcile density functional theory (DFT) -optimized geometries with ORTEP-generated models from SCXRD data. Discrepancies in torsional angles may arise from crystal packing forces absent in gas-phase calculations .
  • Apply Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that stabilize specific conformers .

How can the compound’s stability under varying pH conditions be systematically evaluated for pharmacological applications?

Q. Advanced

  • Conduct pH-dependent stability assays (e.g., incubate in buffers ranging from pH 1–10 at 37°C). Monitor degradation via HPLC at timed intervals.
  • Identify degradation products using LC-MS/MS and propose mechanisms (e.g., hydrolysis of the sulfonamide bond under acidic conditions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.